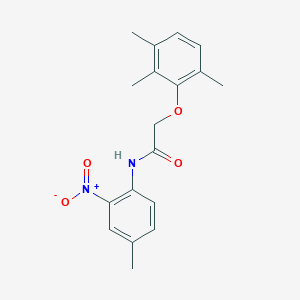
N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide, also known as MIQ, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. MIQ is a hybrid molecule that combines the structural features of indole and quinazoline, making it a unique compound with diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and JAK/STAT pathway. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-angiogenic activity, and immunomodulatory activity. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has been found to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has been found to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has also exhibited immunomodulatory activity by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide is its unique structural features, which make it a versatile compound with diverse pharmacological properties. Additionally, N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, one of the limitations of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide research, including the development of novel N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide derivatives with improved pharmacological properties, the investigation of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide's potential as a cancer therapy, and the exploration of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide's potential as an anti-inflammatory and antimicrobial agent. Additionally, further studies are needed to elucidate the precise mechanism of action of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide and its potential side effects.
Conclusion:
In conclusion, N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide is a novel compound with diverse pharmacological properties that has shown promising results in various scientific research applications. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide's unique structural features make it a versatile compound with the potential for drug development. Further research is needed to fully understand N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide's mechanism of action and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide involves the condensation reaction of 5-methyl-2-oxoindole-3-carboxylic acid with 2-aminobenzophenone in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with hydrazine hydrate to form N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide. The overall yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory activity, and antimicrobial activity. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has also exhibited potent anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide |
|---|---|
Molekularformel |
C26H21N5O3 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
N//'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide |
InChI |
InChI=1S/C26H21N5O3/c1-15-12-13-21-19(14-15)22(25(33)28-21)29-30-24(32)16(2)31-23(17-8-4-3-5-9-17)27-20-11-7-6-10-18(20)26(31)34/h3-14,16H,1-2H3,(H,30,32)(H,28,29,33) |
InChI-Schlüssel |
JXHAPBVMWVLMSM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)



![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)



![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)